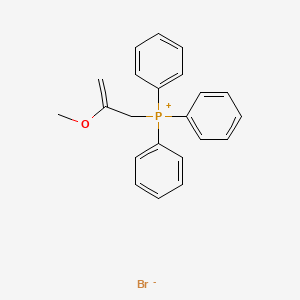
(2-Methoxyprop-2-en-1-yl)(triphenyl)phosphanium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Methoxyprop-2-en-1-yl)(triphenyl)phosphanium bromide is a chemical compound known for its unique structure and reactivity. It is often used in organic synthesis and various chemical reactions due to its ability to act as a versatile intermediate.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxyprop-2-en-1-yl)(triphenyl)phosphanium bromide typically involves the reaction of triphenylphosphine with 2-methoxyprop-2-en-1-yl bromide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and the reaction is typically performed at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(2-Methoxyprop-2-en-1-yl)(triphenyl)phosphanium bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Addition Reactions: It can also undergo addition reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong nucleophiles like sodium hydride, potassium tert-butoxide, and lithium diisopropylamide. The reactions are often carried out in polar aprotic solvents such as dimethyl sulfoxide or tetrahydrofuran to enhance reactivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions typically yield substituted phosphonium salts, while oxidation reactions can produce phosphine oxides.
科学的研究の応用
(2-Methoxyprop-2-en-1-yl)(triphenyl)phosphanium bromide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in catalytic processes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2-Methoxyprop-2-en-1-yl)(triphenyl)phosphanium bromide involves its ability to act as a nucleophile or electrophile in various chemical reactions. Its molecular targets and pathways depend on the specific reaction conditions and the nature of the reactants involved. The compound’s reactivity is largely influenced by the presence of the triphenylphosphine group, which can stabilize reaction intermediates and facilitate various transformations.
類似化合物との比較
Similar Compounds
Triphenylphosphine: A common reagent in organic synthesis with similar reactivity.
(2-Methoxyprop-2-en-1-yl)phosphine: A related compound with similar structural features but different reactivity.
(2-Methoxyprop-2-en-1-yl)phosphonium chloride: Another phosphonium salt with comparable properties.
Uniqueness
(2-Methoxyprop-2-en-1-yl)(triphenyl)phosphanium bromide is unique due to its specific combination of the 2-methoxyprop-2-en-1-yl group and the triphenylphosphine moiety. This unique structure imparts distinct reactivity and stability, making it a valuable compound in various chemical processes.
特性
CAS番号 |
60661-63-4 |
|---|---|
分子式 |
C22H22BrOP |
分子量 |
413.3 g/mol |
IUPAC名 |
2-methoxyprop-2-enyl(triphenyl)phosphanium;bromide |
InChI |
InChI=1S/C22H22OP.BrH/c1-19(23-2)18-24(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22;/h3-17H,1,18H2,2H3;1H/q+1;/p-1 |
InChIキー |
ZWLPJWHFMBXXKG-UHFFFAOYSA-M |
正規SMILES |
COC(=C)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


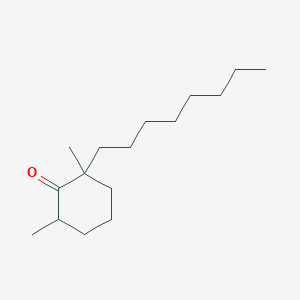


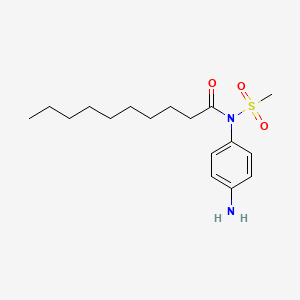
![1,1'-[Oxybis(methylene)]bis(3-acetamidopyridin-1-ium) dichloride](/img/structure/B14593854.png)

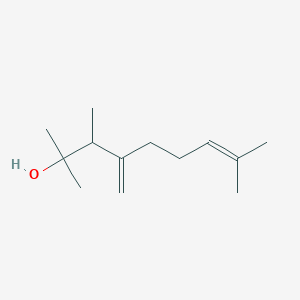

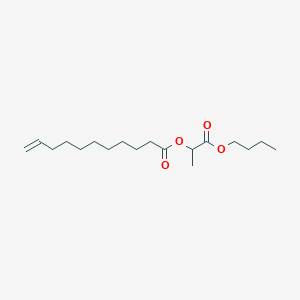
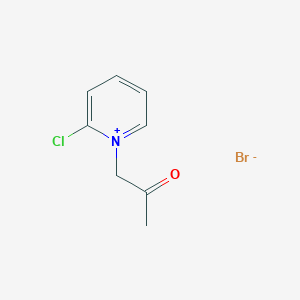
![2-[2-(Dimethylamino)ethyl]-2-(4-hydroxyphenyl)cyclopentan-1-one](/img/structure/B14593871.png)
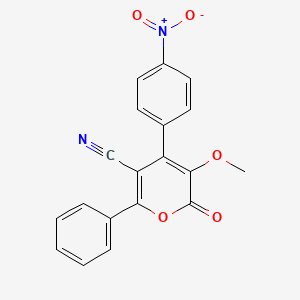
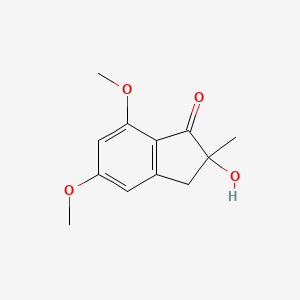
![1-[(4-Methylphenyl)ethynyl]cyclopropan-1-ol](/img/structure/B14593878.png)
